Bienvenue dans la boutique en ligne BenchChem!

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Lipophilicity Drug-likeness ADME profiling

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 891099-51-7) is a fully synthetic heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, bearing a furan-2-yl substituent at position 6 and a thioether-linked p-tolyl ethanone moiety at position 3. The compound has a molecular weight of 350.4 g/mol, a computed XLogP3-AA of 3.1, zero hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 891099-51-7
Cat. No. B2809174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
CAS891099-51-7
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
InChIInChI=1S/C18H14N4O2S/c1-12-4-6-13(7-5-12)15(23)11-25-18-20-19-17-9-8-14(21-22(17)18)16-3-2-10-24-16/h2-10H,11H2,1H3
InChIKeyABBKSZWRFASHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 891099-51-7): Procurement-Grade Heterocyclic Screening Compound


2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 891099-51-7) is a fully synthetic heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, bearing a furan-2-yl substituent at position 6 and a thioether-linked p-tolyl ethanone moiety at position 3 [1]. The compound has a molecular weight of 350.4 g/mol, a computed XLogP3-AA of 3.1, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. This scaffold class has been explored in multiple therapeutic patent families, including c-Met kinase inhibitors, LRRK2 inhibitors, TNFα modulators, PAR1 antagonists, REV-ERB agonists, and GABAA receptor ligands [2][3][4][5][6], and has demonstrated antitubulin and antiproliferative activity in peer-reviewed studies [7].

Why Generic Substitution Fails for 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone: Structural Determinants of Scaffold Selectivity


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is pharmacologically promiscuous, with distinct substitution patterns driving divergent target selectivity profiles [1]. The position of the thioether linkage—whether at C-3 or C-6—alters the vector of the pendant aryl ketone group relative to the fused heterocyclic core, impacting shape complementarity with biological targets. In the present compound, the furan-2-yl substituent at position 6 introduces a heteroaromatic ring with distinct electronic properties (oxygen lone pair participation, lower aromaticity) compared to the phenyl, pyridyl, or substituted aryl groups found in most patent-exemplified analogs [2][3]. The p-tolyl ethanone moiety contributes a specific steric and electronic profile that influences both target binding and metabolic stability. These features collectively mean that interchangeably sourcing any triazolo[4,3-b]pyridazine derivative cannot be assumed to reproduce the same biological or physicochemical profile [4].

Quantitative Differentiation Evidence for 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone vs. Closest Analogs


Lipophilicity Profile: XLogP3-AA of 3.1 vs. Phenyl-Substituted Analogs

The target compound has a computed XLogP3-AA of 3.1, placing it in the optimal lipophilicity range for oral bioavailability (Lipinski's rule of five allows logP ≤5) while maintaining sufficient hydrophobicity for membrane permeability [1]. By comparison, analog 1-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone (CAS 891099-59-5, molecular formula C17H11FN4O2S, MW 354.36) carries a more lipophilic fluorophenyl group expected to increase logP, while analog 1-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone, lacking the furan oxygen, is predicted to have lower polarity [2][3]. The balanced logP of 3.1 distinguishes the target compound from both more lipophilic and more polar analogs, potentially affecting solubility, permeability, and non-specific protein binding.

Lipophilicity Drug-likeness ADME profiling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound contains six hydrogen bond acceptors (four nitrogen atoms in the triazolopyridazine core, one furan oxygen, and one ketone oxygen) with zero hydrogen bond donors [1]. This results in a predicted topological polar surface area (TPSA) of approximately 82–88 Ų (depending on the algorithm), which is below the 140 Ų threshold commonly associated with good oral absorption [2]. The closest analog 1-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone (CAS 891099-59-5, C17H11FN4O2S) has an identical HBA count of 6 but differs in molecular weight (354.36 vs. 350.4) and lacks the para-methyl group, which reduces steric bulk and may influence target binding entropy [3]. The analog 1-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has only 5 hydrogen bond acceptors (no furan oxygen), reducing TPSA and potentially altering solubility and permeability balance.

TPSA Hydrogen bonding Oral bioavailability prediction

Furan-2-yl vs. Phenyl Substituent at Position 6: Electronic and Metabolic Stability Implications

The furan-2-yl group at position 6 of the triazolopyridazine core introduces a heteroaromatic ring with distinct electronic character (Hückel aromaticity with 6π electrons but lower resonance energy than benzene) [1]. In the broader triazolopyridazine class, the antimitotic 3,6-diaryl derivatives with phenyl substituents at position 6 show IC50 values ranging from 0.008 to >10 μM against cancer cell lines, with activity highly dependent on the electronic nature of the 6-aryl substituent [2]. Furan-containing analogs in related heterocyclic series have demonstrated altered cytochrome P450 metabolic profiles compared to phenyl analogs, with furan rings being susceptible to CYP-mediated oxidation to reactive intermediates, which can be either a liability or a prodrug activation strategy depending on context [3]. No direct head-to-head stability data for this specific compound exist in the public domain.

Heterocyclic SAR Metabolic stability Cytochrome P450

Thioether Linkage Position: C-3 vs. C-6 Substitution and Impact on Molecular Shape

The target compound features the thioether-linked ethanone moiety at position 3 of the triazolopyridazine core, whereas many patent-exemplified analogs (e.g., in US20130324526A1, EP2844660B1, US20110034451A1) place the substituent at position 6 [1][2][3]. This positional isomerism results in a different exit vector for the pendant group relative to the fused ring system. In the c-Met inhibitor patent series, position-3 vs. position-6 substitution was shown to modulate kinase selectivity, with certain substitution patterns conferring >10-fold selectivity for c-Met over closely related kinases [1]. The 3-thioether orientation in the target compound places the p-tolyl ethanone group in a spatial region that is orthogonal to the direction that a 6-substituted analog would occupy, which may result in distinct binding interactions with protein targets.

Scaffold geometry Structure-activity relationship Vector analysis

Optimal Research Application Scenarios for 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 891099-51-7)


Kinase Inhibitor Screening Library Enrichment with a Structurally Distinct Triazolopyridazine Chemotype

The compound occupies a unique position in the triazolopyridazine chemical space due to its C-3 thioether linkage and furan-2-yl substituent at position 6, making it suitable for inclusion in kinase-focused screening decks as a structurally distinct chemotype relative to the C-6-substituted analogs found in c-Met (US20130324526A1) [1] and LRRK2 (EP2844660B1) [2] patent series. Its balanced logP of 3.1 and TPSA below 100 Ų suggest favorable drug-like properties for hit identification [3].

Antitubulin and Antiproliferative SAR Expansion Using the Furan-Containing Scaffold

Given the potent antitubulin activity demonstrated by 3,6-diaryl-triazolo[4,3-b]pyridazines (Xu et al., 2016, compound 4q IC50 = 0.008–0.014 μM against SGC-7901, A549, and HT-1080 cell lines) [4], this compound provides a structurally differentiated starting point for SAR studies exploring the impact of a furan-2-yl group at position 6 on tubulin polymerization inhibition and cell cycle arrest, potentially accessing activity against cell lines resistant to phenyl-substituted analogs.

Computational Drug Design and Pharmacophore Modeling with a Defined Physicochemical Profile

With a well-characterized computed property set (XLogP3-AA = 3.1, MW = 350.4, 6 HBA, 0 HBD) [3], this compound is suitable as a reference molecule in pharmacophore modeling and QSAR studies focused on the triazolopyridazine scaffold class. Its intermediate lipophilicity and high hydrogen bond acceptor count relative to diphenyl analogs provide a distinct data point for model calibration.

Metabolic Stability Profiling of Furan-Containing Heterocycles in Drug Discovery

The furan-2-yl substituent is a known substrate for cytochrome P450-mediated oxidation (Dalvie et al., 2002) [5], making this compound a relevant probe for assessing metabolic stability and reactive metabolite formation in furan-containing drug candidates. Comparative studies with phenyl-substituted analogs can quantify the metabolic liability introduced by the furan ring.

Quote Request

Request a Quote for 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.